molecular formula C11H15NO B1473758 (4-(Tetrahydrofuran-2-yl)phenyl)methanamine CAS No. 1782005-23-5

(4-(Tetrahydrofuran-2-yl)phenyl)methanamine

Cat. No.: B1473758
CAS No.: 1782005-23-5
M. Wt: 177.24 g/mol
InChI Key: VRJQYEHSZGRDMS-UHFFFAOYSA-N
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Description

(4-(Tetrahydrofuran-2-yl)phenyl)methanamine is an organic compound that features a tetrahydrofuran ring attached to a phenyl group, which is further connected to a methanamine group. This compound is of interest due to its unique structure, which combines the properties of both aromatic and heterocyclic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine typically involves the reaction of 4-bromophenylmethanamine with tetrahydrofuran under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the brominated precursor reacts with tetrahydrofuran in the presence of a base and a palladium catalyst . This method ensures high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

(4-(Tetrahydrofuran-2-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols and secondary amines.

    Substitution: Functionalized derivatives with different substituents at the amine group.

Mechanism of Action

The mechanism of action of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Tetrahydrofuran-2-yl)phenyl)methanamine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This heterocyclic ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

[4-(oxolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJQYEHSZGRDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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